molecular formula C17H32N8 B040640 Methylglyoxal bis(cyclohexylamidinohydrazone) CAS No. 114319-00-5

Methylglyoxal bis(cyclohexylamidinohydrazone)

カタログ番号 B040640
CAS番号: 114319-00-5
分子量: 348.5 g/mol
InChIキー: SRKQUQMCVHDJDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylglyoxal bis(cyclohexylamidinohydrazone) (MGBCP) is a synthetic compound that has shown potential as an anticancer agent. It belongs to the family of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). MGBCP has been extensively studied for its ability to inhibit tumor growth and proliferation, making it a promising candidate for cancer therapy.

作用機序

The exact mechanism of action of Methylglyoxal bis(cyclohexylamidinohydrazone) is not fully understood. However, it is believed to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, Methylglyoxal bis(cyclohexylamidinohydrazone) disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methylglyoxal bis(cyclohexylamidinohydrazone) has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to have good bioavailability, which means that it can effectively reach its target cells in the body. Methylglyoxal bis(cyclohexylamidinohydrazone) has been found to have a synergistic effect when used in combination with other anticancer agents, which can enhance its therapeutic efficacy.

実験室実験の利点と制限

The advantages of using Methylglyoxal bis(cyclohexylamidinohydrazone) in lab experiments include its high potency and selectivity towards cancer cells, its minimal toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. However, the limitations of using Methylglyoxal bis(cyclohexylamidinohydrazone) include its relatively short half-life in the body, which may limit its therapeutic efficacy, and its potential to cause drug resistance in cancer cells.

将来の方向性

There are several future directions for the development of Methylglyoxal bis(cyclohexylamidinohydrazone) as an anticancer agent. One direction is to optimize its synthesis method to produce higher yields and purity. Another direction is to investigate its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, more studies are needed to fully understand its mechanism of action and to identify potential biomarkers that can predict its therapeutic response. Overall, Methylglyoxal bis(cyclohexylamidinohydrazone) shows great promise as a potential anticancer agent, and further research is needed to fully explore its therapeutic potential.

合成法

The synthesis of Methylglyoxal bis(cyclohexylamidinohydrazone) involves the reaction of methylglyoxal with cyclohexylamine and hydrazine hydrate. The resulting compound is then purified using column chromatography to obtain pure Methylglyoxal bis(cyclohexylamidinohydrazone). The synthesis method has been optimized to produce high yields of Methylglyoxal bis(cyclohexylamidinohydrazone) with good purity.

科学的研究の応用

Methylglyoxal bis(cyclohexylamidinohydrazone) has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Methylglyoxal bis(cyclohexylamidinohydrazone) has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.

特性

CAS番号

114319-00-5

製品名

Methylglyoxal bis(cyclohexylamidinohydrazone)

分子式

C17H32N8

分子量

348.5 g/mol

IUPAC名

2-cyclohexyl-1-[(E)-[(1E)-1-[(N'-cyclohexylcarbamimidoyl)hydrazinylidene]propan-2-ylidene]amino]guanidine

InChI

InChI=1S/C17H32N8/c1-13(23-25-17(19)22-15-10-6-3-7-11-15)12-20-24-16(18)21-14-8-4-2-5-9-14/h12,14-15H,2-11H2,1H3,(H3,18,21,24)(H3,19,22,25)/b20-12+,23-13+

InChIキー

SRKQUQMCVHDJDD-UHFFFAOYSA-N

異性体SMILES

C/C(=N\NC(=NC1CCCCC1)N)/C=N/NC(=NC2CCCCC2)N

SMILES

CC(=NNC(=NC1CCCCC1)N)C=NNC(=NC2CCCCC2)N

正規SMILES

CC(=NNC(=NC1CCCCC1)N)C=NNC(=NC2CCCCC2)N

同義語

methylglyoxal bis(cyclohexylamidinohydrazone)
MGBC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。